molecular formula C10H9NO2 B102989 6-Methyl-1H-indole-2-carboxylic acid CAS No. 18474-59-4

6-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B102989
CAS No.: 18474-59-4
M. Wt: 175.18 g/mol
InChI Key: ZKGSVVHFMZASJS-UHFFFAOYSA-N
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Description

Eukaryotic translation initiation factor 4A3 inhibitor 8 (eIF4A3-IN-8) is a small molecule inhibitor that targets eukaryotic translation initiation factor 4A3. Eukaryotic translation initiation factor 4A3 is a core component of the exon junction complex, which plays a crucial role in the regulation of gene expression by binding to spliced messenger RNAs. Eukaryotic translation initiation factor 4A3 is involved in various cellular processes, including translation initiation, nonsense-mediated messenger RNA decay, and the regulation of alternative splicing .

Mechanism of Action

Target of Action

6-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely and can significantly impact their bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eukaryotic translation initiation factor 4A3 inhibitor 8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used techniques include:

Industrial Production Methods

Industrial production of eukaryotic translation initiation factor 4A3 inhibitor 8 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Common industrial production methods include batch and continuous flow processes, as well as the use of automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Eukaryotic translation initiation factor 4A3 inhibitor 8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 include:

Major Products Formed

The major products formed from the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 depend on the specific reaction conditions and reagents used. Common products include oxidized or reduced derivatives, substituted compounds, and condensation products .

Scientific Research Applications

Eukaryotic translation initiation factor 4A3 inhibitor 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of eukaryotic translation initiation factor 4A3 in various chemical reactions and processes.

    Biology: Employed in research to investigate the function of eukaryotic translation initiation factor 4A3 in cellular processes such as translation initiation, messenger RNA splicing, and nonsense-mediated messenger RNA decay.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated gene expression, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting eukaryotic translation initiation factor 4A3

Comparison with Similar Compounds

Eukaryotic translation initiation factor 4A3 inhibitor 8 can be compared with other similar compounds that target eukaryotic translation initiation factor 4A3 or related proteins. Some of these similar compounds include:

Eukaryotic translation initiation factor 4A3 inhibitor 8 is unique in its specific targeting of eukaryotic translation initiation factor 4A3, making it a valuable tool for studying the role of this protein in various cellular processes and for developing potential therapeutic strategies.

Properties

IUPAC Name

6-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSVVHFMZASJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390349
Record name 6-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18474-59-4
Record name 6-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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